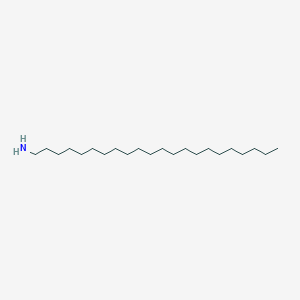

docosan-1-amine

Description

Properties

IUPAC Name |

docosan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNOHCYAOXWMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065713 | |

| Record name | 1-Docosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14130-06-4 | |

| Record name | Docosylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14130-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Docosanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Docosan-1-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a long-chain primary aliphatic amine, is a chemical compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by a 22-carbon alkyl chain attached to an amino group, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a candidate for investigation in materials science and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

The properties of this compound are primarily dictated by its long, nonpolar alkyl chain and the polar primary amine group. This duality in its structure influences its solubility, reactivity, and physical state.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₇N | [1][2] |

| Molecular Weight | 325.62 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | Not available | |

| Boiling Point (estimated) | 393.77 °C at 760 mmHg | |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in chloroform, alcohols, and ethers. | [3] |

| CAS Number | 14130-06-4 | [2] |

Chemical Reactivity

As a primary amine, this compound exhibits characteristic reactivity, primarily centered around the nucleophilic nitrogen atom of the amino group.

General Reactivity of Primary Amines:

-

Basicity: Like other amines, this compound is a weak base and can react with acids to form ammonium salts. This property is often exploited in purification processes.

-

Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides. However, this reaction is often difficult to control and can lead to the formation of secondary, tertiary, and even quaternary ammonium salts[4].

-

Acylation: this compound can react with acyl halides or anhydrides to form amides. This reaction is typically more controlled than alkylation.

-

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism.

-

Reaction with Carbon Dioxide: Long-chain primary amines can react with atmospheric carbon dioxide to form alkylammonium alkylcarbamates[5].

Due to the long alkyl chain, steric hindrance may influence the rate and extent of these reactions compared to shorter-chain amines.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, it can be synthesized using standard organic chemistry methods for the preparation of primary amines. Reductive amination of docosanal or the Gabriel synthesis starting from 1-bromodocosane are two viable and well-established methods.

Protocol 1: Reductive Amination of Docosanal

This method involves the reaction of docosanal with ammonia in the presence of a reducing agent.

Materials:

-

Docosanal

-

Ammonia (in a suitable solvent like ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄) or hydrogen gas with a nickel catalyst)

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Apparatus for inert atmosphere reaction (optional, but recommended)

Procedure:

-

Dissolve docosanal in the anhydrous solvent in a reaction flask.

-

Add a solution of ammonia in the same solvent to the flask.

-

Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.

-

Introduce the reducing agent to the reaction mixture. If using NaBH₄, it can be added portion-wise. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction appropriately (e.g., by adding water if NaBH₄ was used).

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Purification of Long-Chain Amines

A common method for purifying long-chain amines like this compound is through acid-base extraction, which leverages the basicity of the amine group.

Protocol 2: Purification by Acid-Base Extraction

Materials:

-

Crude this compound

-

Immiscible organic solvent (e.g., diethyl ether, dichloromethane)

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Dilute aqueous base (e.g., 1 M NaOH)

-

Separatory funnel

-

Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

-

Dissolve the crude this compound in the organic solvent.

-

Transfer the solution to a separatory funnel and add the dilute aqueous acid.

-

Shake the funnel vigorously to allow for the formation of the water-soluble docosylammonium salt.

-

Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

-

To the aqueous layer, slowly add the dilute aqueous base until the solution is basic, which will deprotonate the ammonium salt and regenerate the water-insoluble this compound.

-

Extract the free amine back into a fresh portion of the organic solvent.

-

Wash the organic layer with brine, dry it over the anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Logical Relationship: General Reactivity of Primary Amines

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Docosan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Docosan-1-amine, also known as behenyl amine, is a long-chain primary aliphatic amine with significant applications across various industries, including as a precursor for surfactants, emulsifiers, and corrosion inhibitors. Its chemical formula is CH₃(CH₂)₂₀CH₂NH₂. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: A Two-Step Process from Methyl Behenate

The predominant industrial method for synthesizing this compound involves a two-step process starting from methyl behenate. This pathway is favored for its efficiency and relatively high yields. The two key stages are:

-

Ammoniation of Methyl Behenate to Behenonitrile: In this step, methyl behenate is reacted with ammonia at high temperature in the presence of a catalyst to form behenonitrile.

-

Hydrogenation of Behenonitrile to this compound: The resulting behenonitrile is then catalytically hydrogenated to yield the final product, this compound.

Methyl behenate itself is typically derived from the transesterification of behenic acid, which can be sourced from vegetable oils.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis process as described in the patent CN1067374C[1].

| Parameter | Value | Stage |

| Starting Material | Methyl Behenate (84% purity) | Ammoniation |

| Catalyst | Zinc dodecylbenzenesulfonate | Ammoniation |

| Reaction Temperature | 320°C | Ammoniation |

| Reaction Time | 4 hours | Ammoniation |

| Methyl Behenate Conversion Rate | 98.0% | Ammoniation |

| Behenonitrile Purity | 89.1% | Ammoniation |

| Reaction Yield (Behenonitrile) | 88% | Ammoniation |

| Selectivity (Behenonitrile) | 89.0% | Ammoniation |

| Distillation Yield (Behenonitrile) | 97.8% | Ammoniation |

| Starting Material | Behenonitrile | Hydrogenation |

| Behenonitrile Conversion Rate | 99.7% | Hydrogenation |

| Reaction Yield (this compound) | 80% | Hydrogenation |

| Selectivity (this compound) | 79.1% | Hydrogenation |

| Final Product Purity | 80.9% (can be purified to ≥98%) | Hydrogenation |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Ammoniation of Methyl Behenate

-

Materials:

-

Methyl behenate (400g, 84% purity)

-

Zinc dodecylbenzenesulfonate (5-10g)

-

Anhydrous ammonia

-

-

Apparatus:

-

High-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet.

-

-

Procedure:

-

The autoclave is charged with 400g of methyl behenate and 5-10g of zinc dodecylbenzenesulfonate catalyst.

-

The reactor is sealed and purged with nitrogen to remove any air.

-

Anhydrous ammonia is introduced into the reactor.

-

The mixture is heated to 320°C with constant stirring.

-

The reaction is allowed to proceed for 4 hours at this temperature.

-

After 4 hours, the reactor is cooled down, and the excess ammonia is vented.

-

The crude behenonitrile is collected.

-

The product is then purified by vacuum distillation to achieve a purity of 89.1%.

-

2. Hydrogenation of Behenonitrile

-

Materials:

-

Behenonitrile

-

Raney Nickel or other suitable hydrogenation catalyst

-

Anhydrous solvent (e.g., isopropanol)

-

Hydrogen gas

-

-

Apparatus:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

-

Procedure:

-

The hydrogenation reactor is charged with behenonitrile and a suitable solvent.

-

The hydrogenation catalyst (e.g., Raney Nickel) is added to the mixture.

-

The reactor is sealed and purged first with nitrogen and then with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure.

-

The mixture is heated to the reaction temperature with vigorous stirring.

-

The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.

-

After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The final product can be further purified by recrystallization from a suitable solvent like dimethylformamide or tetrahydrofuran to achieve a purity of up to 98%.[1]

-

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the this compound synthesis pathway.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Routes

While the pathway from methyl behenate is dominant, other general methods for amine synthesis can theoretically be applied to produce this compound. These include:

-

Reductive Amination of Docosanal: The corresponding aldehyde, docosanal, could be reacted with ammonia in the presence of a reducing agent to form this compound.

-

Reduction of Docosanamide: Docosanamide, derived from docosanoic acid, can be reduced using a strong reducing agent like lithium aluminum hydride to yield this compound.[2]

-

Direct Catalytic Amination of Docosanol: Docosanol (behenyl alcohol) can be directly aminated with ammonia over a suitable catalyst. This "hydrogen borrowing" methodology is an area of active research for the synthesis of various amines.[3][4]

These alternative routes may be suitable for laboratory-scale synthesis or for specific applications where the starting materials are more readily available. However, for industrial-scale production, the two-step process from methyl behenate remains the most established and economically viable method.

References

The Long-Chain Primary Amine, Docosan-1-amine: A Technical Guide for Researchers

CAS Number: 14130-06-4

This technical guide provides an in-depth overview of docosan-1-amine, a long-chain primary amine with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its chemical properties, synthesis, purification, and potential biological activities.

Chemical and Physical Properties

This compound, also known as 1-docosanamine or docosylamine, is a saturated fatty amine with a 22-carbon aliphatic chain.[1] Its long hydrophobic tail and polar amine head group confer amphipathic properties, making it a subject of interest for applications in material science, surface modification, and particularly as a building block in the synthesis of complex bioactive molecules.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| CAS Number | 14130-06-4 | [3] |

| Molecular Formula | C₂₂H₄₇N | [3] |

| Molecular Weight | 325.6 g/mol | [3] |

| Appearance | White solid/powder | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Docosanamine, Docosylamine | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for primary amine synthesis. Two common and effective routes are detailed below: the reduction of docosanamide and the reductive amination of docosanal.

Method 1: Reduction of Docosanamide with Lithium Aluminum Hydride (LAH)

This method involves the conversion of the readily available docosanoic acid to docosanamide, followed by reduction to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH).[4][5]

Experimental Protocol:

Step 1: Synthesis of Docosanamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosanoic acid (1 equivalent) in an excess of thionyl chloride.

-

Gently reflux the mixture for 2 hours to form docosanoyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude docosanoyl chloride, slowly add a concentrated aqueous solution of ammonia (a sufficient excess to react and neutralize the HCl produced) at 0-10 °C with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the precipitated docosanamide by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction of Docosanamide to this compound

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).[6][7]

-

Slowly add a solution of docosanamide (1 equivalent) in anhydrous THF to the LAH suspension at 0 °C. The addition should be dropwise to control the exothermic reaction.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8]

-

Filter the resulting granular precipitate of aluminum salts and wash it with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Workflow for the Synthesis of this compound via Amide Reduction

Method 2: Reductive Amination of Docosanal

Reductive amination is a versatile one-pot reaction for the synthesis of amines from aldehydes or ketones.[9] This protocol uses docosanal as the starting material.

Experimental Protocol:

-

Dissolve docosanal (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an excess of ammonia (as a solution in methanol or as ammonium acetate) to the aldehyde solution.[10]

-

Add a catalytic amount of an acid (e.g., acetic acid) to facilitate the formation of the imine intermediate.[11]

-

Introduce a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation.[11]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Workflow for the Reductive Amination of Docosanal

Purification of this compound

The crude this compound obtained from synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, the biological activities of other long-chain amines and amphipathic molecules provide a basis for hypothesizing its potential roles in cellular processes relevant to drug development.

Interaction with Cellular Membranes and Proteins

The long alkyl chain of this compound allows for its insertion into the lipid bilayer of cell membranes.[1] This interaction can alter membrane fluidity and potentially influence the function of membrane-embedded proteins such as ion channels and G-protein coupled receptors (GPCRs).[12][13]

Enzyme Inhibition

Long-chain amines have been shown to act as inhibitors of certain enzymes. For example, they can inhibit dynamin GTPase activity, a key enzyme involved in endocytosis.[14] The inhibitory activity is often dependent on the chain length. Given its 22-carbon chain, this compound could potentially exhibit inhibitory effects on various enzymes, a property that is highly relevant in drug discovery.

Modulation of GPCR Signaling

GPCRs are a major class of drug targets. The activity of many GPCRs is sensitive to the lipid environment of the cell membrane.[15] By partitioning into the membrane, this compound could allosterically modulate the conformation and signaling of GPCRs.[16][17] This could either potentiate or inhibit the downstream signaling cascades initiated by the binding of endogenous ligands.

Hypothetical Modulation of a GPCR Signaling Pathway by this compound

Conclusion

This compound is a long-chain primary amine with well-defined chemical properties and accessible synthetic routes. Its amphipathic nature suggests a high potential for interaction with cellular membranes and associated proteins, positioning it as a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating its specific biological targets and understanding its influence on key signaling pathways to fully realize its therapeutic potential.

References

- 1. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 8. Workup [chem.rochester.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Allosteric Modulators of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Allosteric modulation of G protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docosan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to docosan-1-amine. The information is intended to support research and development activities where this long-chain primary amine is of interest.

Physicochemical Properties

This compound, a saturated long-chain primary amine, possesses a 22-carbon aliphatic tail. Its molecular characteristics are fundamental to its physical and chemical behavior.

Data Summary

The core quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₂H₄₇N | [1] |

| Molecular Weight | 325.6 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14130-06-4 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of long-chain primary amines are crucial for obtaining pure and well-defined materials for research. Below are representative protocols adapted from established methods for the synthesis of primary amines from carboxylic acids and their subsequent characterization.

2.1. Synthesis of this compound via Reductive Amination of Docosanoic Acid

This protocol describes a one-pot reductive amination of docosanoic acid to yield this compound, adapted from a sustainable method using a heterogeneous catalyst.[2][3]

-

Materials:

-

Docosanoic acid

-

Ruthenium-tungsten bimetallic catalyst on a solid support

-

Ammonia (NH₃)

-

Hydrogen (H₂)

-

Cyclopentyl methyl ether (CPME) as solvent

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

-

Procedure:

-

In a high-pressure autoclave reactor, add docosanoic acid (1 equivalent) and the ruthenium-tungsten bimetallic catalyst (e.g., 5 mol% Ru).

-

Add cyclopentyl methyl ether (CPME) to the reactor to the desired concentration.

-

Seal the reactor and purge with an inert gas, such as argon, to remove any air.

-

Pressurize the reactor with ammonia (NH₃) to an initial pressure (e.g., 6 bar) and heat the mixture to the reaction temperature (e.g., 200°C) with stirring.

-

After an initial period to allow for amide formation (e.g., 2 hours), introduce hydrogen (H₂) to the reactor to a total pressure of, for example, 56 bar (6 bar NH₃ + 50 bar H₂).

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours), monitoring the reaction progress by taking small aliquots for analysis if the reactor setup allows.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The solvent (CPME) can be removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification of the product can be achieved by recrystallization or column chromatography.

-

2.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the characterization of this compound by GC-MS after derivatization, a method suitable for the analysis of long-chain primary amines.[4]

-

Materials:

-

This compound sample

-

Trifluoroacetic anhydride (TFAA) for derivatization

-

A suitable solvent (e.g., dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-17ms)

-

-

Procedure:

-

Derivatization:

-

Dissolve a small amount of the this compound sample in the solvent.

-

Add an excess of trifluoroacetic anhydride (TFAA) to the solution.

-

Allow the reaction to proceed at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete derivatization of the primary amine to the corresponding trifluoroacetamide.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.

-

GC Conditions (Example):

-

Injector Temperature: 290°C

-

Column: Fused silica capillary column (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 150°C (hold for 1 min), ramp up to 280°C at a rate of 3°C/min, and hold for an extended period (e.g., 50 min) to ensure elution of the long-chain derivative.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI)

-

Mass Range: Scan from m/z 35 to 750.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the trifluoroacetylated this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Docosan-1-amine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of docosan-1-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility profiles based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound (C₂₂H₄₇N), also known as behenyl amine, is a long-chain primary aliphatic amine. Its molecular structure, characterized by a long, nonpolar C₂₂ alkyl chain and a polar primary amine headgroup, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility: the long hydrophobic tail favors dissolution in nonpolar organic solvents, while the hydrophilic amine group provides some affinity for polar solvents. However, the dominance of the long alkyl chain significantly limits its solubility in polar solvents like water.

The solubility of long-chain amines is a critical parameter in various applications, including:

-

Pharmaceutical Formulation: As a lipid-based excipient for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Nanoparticle Synthesis: As a capping agent to control the size, shape, and stability of nanoparticles.

-

Corrosion Inhibition: Forming a protective film on metal surfaces.

-

Chemical Synthesis: As a reactant or intermediate in the production of other complex molecules.

Qualitative and Semi-Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is scarce. However, data for octadecylamine (C₁₈H₃₉N), a structurally similar long-chain primary amine, provides a valuable qualitative and semi-quantitative guide to the expected solubility of this compound. It is important to note that due to its longer alkyl chain, this compound is expected to have slightly lower solubility in polar solvents and slightly higher solubility in nonpolar solvents compared to octadecylamine.

| Solvent Class | Solvent | Reported Solubility of Octadecylamine | Expected Solubility of this compound | Rationale |

| Water | Water | Insoluble[1][2][3][4] | Insoluble | The long, hydrophobic C₂₂ alkyl chain dominates the molecule, preventing dissolution in the highly polar, hydrogen-bonded network of water. |

| Alcohols | Methanol | Slightly Soluble[1][2] | Slightly Soluble | The polar amine group can interact with the hydroxyl group of methanol, but the long alkyl chain limits overall solubility. |

| Ethanol | Easily Soluble[1][2] | Soluble to Easily Soluble | Ethanol is less polar than methanol, providing a better balance for solvating both the polar amine head and the nonpolar alkyl tail. | |

| Halogenated | Chloroform | Easily Soluble[1][2] | Easily Soluble | Chloroform is a good solvent for many organic compounds and can effectively solvate the entire this compound molecule. |

| Carbon Tetrachloride | Easily Soluble[1][2] | Easily Soluble | As a nonpolar solvent, carbon tetrachloride readily dissolves the long alkyl chain of this compound. | |

| Aromatics | Toluene | Easily Soluble[1][2] | Easily Soluble | The nonpolar aromatic ring of toluene interacts favorably with the nonpolar alkyl chain. |

| Benzene | Soluble[1][2] | Soluble | Similar to toluene, benzene is an effective nonpolar solvent for long-chain amines. | |

| Ketones | Acetone | Slightly Soluble[1][2] | Slightly Soluble | Acetone has intermediate polarity and shows limited ability to dissolve long-chain amines. |

| Alkanes | Kerosene | Slightly Soluble[1][2] | Slightly to Moderately Soluble | As a nonpolar hydrocarbon mixture, kerosene is expected to be a reasonable solvent for the long alkyl chain. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a detailed guide for researchers to obtain accurate and reproducible solubility data for this compound.

Materials and Equipment

-

High-purity this compound (solid)

-

Analytical grade solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Screw-cap glass vials with PTFE-lined septa

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., GC-FID, HPLC-ELSD, or a titrator)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed that ensures continuous mixing of the solid and liquid phases without creating a vortex.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved amine reaches a constant value. It is advisable to determine the time to equilibrium in a preliminary experiment by taking samples at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at the experimental temperature or allow them to stand undisturbed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining solid microparticles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (see Section 3.3).

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

-

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of the amine and the solvent.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a suitable method for volatile amines or after derivatization of the amine to increase its volatility. A calibration curve of known concentrations of this compound should be prepared to quantify the unknown sample.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Since long-chain amines lack a strong UV chromophore, ELSD is a more appropriate detection method. As with GC, a calibration curve is necessary for quantification.

-

Acid-Base Titration: The basic nature of the amine group allows for quantification via titration with a standardized acid (e.g., HCl). This method is straightforward but may be less sensitive than chromatographic techniques.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows and decision-making processes in determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, a strong understanding of its solubility behavior can be inferred from its molecular structure and data from analogous long-chain primary amines. This technical guide provides a qualitative framework for solvent selection and, most importantly, a detailed and robust experimental protocol for the precise determination of this compound solubility. By following the outlined shake-flask method, researchers and drug development professionals can generate the high-quality, quantitative data necessary for their specific applications.

References

Docosan-1-amine: A Technical Overview of a Long-Chain Aliphatic Amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of docosan-1-amine are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₇N | [1][2] |

| Molecular Weight | 325.6 g/mol | [1] |

| CAS Number | 14130-06-4 | [1] |

| Appearance | White powder/solid | [2] |

| Boiling Point | 395.8 ± 5.0 °C at 760 mmHg | [3] |

| Flash Point | 182.0 ± 13.6 °C | [3] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.456 | [3] |

| pKa | ~10.6 | [1] |

Synthesis of this compound

While specific documented laboratory-scale or industrial synthesis protocols for this compound are not prevalent in publicly accessible literature, its synthesis can be achieved through established methods for the preparation of long-chain primary amines. The general strategies involve the conversion of a C22 alkyl group with a suitable leaving group or functional group into a primary amine.

Experimental Protocols for Synthesis

1. Ammonolysis of 1-Bromodocosane

A common method for the synthesis of long-chain primary amines is the reaction of an alkyl halide with ammonia. A patented process outlines the synthesis of long-chain aliphatic primary amines by reacting 1-bromo-alkanes with an excess of ammonia.[4]

-

Reaction: CH₃(CH₂)₂₁Br + NH₃ (excess) → CH₃(CH₂)₂₁NH₂ + HBr

-

Detailed Methodology:

-

A mixture of 1-bromodocosane, a significant excess of ammonia, and a solvent system (e.g., a mixture of an organic solvent and water forming a homogeneous azeotrope) is prepared in a high-pressure reactor.[4]

-

The reaction is heated to a temperature below the critical temperature of ammonia (e.g., 60-130°C) under a pressure of 5 to 40 atmospheres.[4]

-

The reaction is maintained under these conditions for a sufficient time to ensure the conversion of the 1-bromodocosane.

-

Upon completion, the resulting amine hydrobromide is neutralized with a strong base, such as sodium hydroxide, to yield the free primary amine.[4]

-

The this compound can then be purified from byproducts (secondary and tertiary amines) by distillation under reduced pressure.[4]

-

2. Reduction of Docosanonitrile

The reduction of a long-chain nitrile is another effective method for the synthesis of primary amines.

-

Reaction: CH₃(CH₂)₂₀CN + 2H₂ → CH₃(CH₂)₂₁NH₂

-

Detailed Methodology:

-

Docosanonitrile is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

-

A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

After the reaction is complete, the excess reducing agent is quenched by the careful addition of water and/or an aqueous base.

-

The resulting this compound is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or distillation.

-

3. Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines that avoids the formation of over-alkylated byproducts.

-

Detailed Methodology:

-

Potassium phthalimide is reacted with 1-bromodocosane in a suitable solvent like dimethylformamide (DMF).

-

The resulting N-docosylphthalimide is then cleaved, typically by reaction with hydrazine (NH₂NH₂) in a solvent such as ethanol, to release the primary amine, this compound.

-

Synthesis Workflow Diagram

Caption: General synthetic routes to this compound.

Industrial Applications and Relevance

Long-chain aliphatic amines, including this compound, are primarily used in industrial settings due to their surfactant properties. The long hydrophobic alkyl chain and the hydrophilic amine headgroup allow them to function as cationic surfactants.[5]

Potential and established applications include:

-

Corrosion Inhibitors: They can form a protective film on metal surfaces.

-

Flotation Agents: Used in the mining industry to separate minerals from ore.

-

Asphalt Emulsifiers: They help to stabilize asphalt emulsions for road paving.

-

Chemical Intermediates: this compound can serve as a precursor for the synthesis of other chemicals, such as quaternary ammonium compounds, which have a wide range of applications, including as biocides and fabric softeners.[5]

-

Polyurethane Production: Long-chain aliphatic amines can be used as catalysts in the production of flexible polyurethane foam.[5]

Toxicology and Safety Profile

Specific toxicological data for this compound is limited. However, data on other long-chain aliphatic amines (C12-C22) can be used to infer its likely toxicological profile.

| Toxicological Endpoint | Finding for Long-Chain Aliphatic Amines | Reference |

| Acute Oral Toxicity | Low to moderate toxicity. LD50 values for similar amines are in the range of 1600-1900 mg/kg bw in rats. | [6] |

| Acute Dermal Toxicity | Low acute toxicity. LD50 in rats is generally greater than 2000 mg/kg bw. | [6] |

| Skin Irritation | Can cause skin irritation, which may be severe. | [7] |

| Eye Irritation | Expected to be a severe eye irritant. | [7] |

| Sensitization | Potential for allergic sensitization. | [7] |

| Genotoxicity | No evidence of mutagenicity for analogous long-chain amines. | [8] |

It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area to avoid skin and eye contact and inhalation.

Biological Activity and Signaling Pathways

There is currently a lack of scientific literature describing specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound in a pharmacological or physiological context. The primary interest in this molecule appears to be from a chemical and industrial perspective rather than a biological one. While other long-chain molecules, such as the fatty alcohol docosanol (behenyl alcohol), have documented antiviral properties, there is no evidence to suggest that this compound shares this activity.[9][10] Research into the biological effects of this compound represents a potential area for future investigation.

Conclusion

This compound is a long-chain primary aliphatic amine with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its surfactant properties, which lend it to a variety of industrial applications. While a detailed history of its discovery is not documented, its chemistry is straightforward and fits within the broader class of fatty amines. The toxicological profile, inferred from related compounds, suggests that it should be handled with care to avoid irritation. Notably, there is a significant gap in the literature regarding its biological activity and potential roles in signaling pathways, presenting an open field for future research. This guide provides a foundational understanding of this compound for researchers and professionals in chemistry and material science.

References

- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]

- 5. Risk management scope for long-chain aliphatic amines - Canada.ca [canada.ca]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA2421026A1 - Viral inhibition by n-docosanol - Google Patents [patents.google.com]

- 10. CA2421026C - Viral inhibition by n-docosanol - Google Patents [patents.google.com]

Uncovering the Elusive Natural Origins of Docosan-1-amine: A Technical Review

Despite extensive investigation into scientific literature, there is currently no documented evidence of docosan-1-amine being isolated from a natural source. Comprehensive searches across various databases for its presence in plants, marine organisms, or microbial systems have not yielded any specific findings of its natural occurrence or biosynthetic pathways.

This technical guide addresses the inquiry into the natural sources of this compound, a long-chain primary aliphatic amine. The primary objective was to provide researchers, scientists, and drug development professionals with an in-depth overview of its natural origins, supported by quantitative data, experimental protocols, and pathway visualizations. However, the exhaustive search of available scientific data indicates that this compound is predominantly documented as a synthetic compound.

While the broader categories of long-chain amines and related fatty acids are abundant in nature, specific information regarding the endogenous presence of this compound remains elusive. Research into the biosynthesis of fatty amines in organisms often points to the enzymatic modification of fatty acids, but a direct pathway leading to this compound has not been described.

Given the absence of primary literature on the natural sources of this compound, this guide will instead provide a context for its chemical properties and the general biosynthesis of related long-chain amines, highlighting the current knowledge gap regarding its natural origins.

Quantitative Data Summary

Due to the lack of identified natural sources, no quantitative data on the concentration of this compound in biological samples can be provided. The compound is commercially available from various chemical suppliers.

Experimental Protocols

As there are no published studies detailing the extraction or isolation of this compound from a natural matrix, a standardized experimental protocol for this purpose does not exist. The synthesis of this compound is typically achieved through chemical methods, which fall outside the scope of this naturally-focused guide.

Biosynthetic and Signaling Pathways

The absence of this compound in the known metabolic pathways of plants, marine organisms, or microbes means there are no established signaling pathways or biosynthetic routes to visualize.

To illustrate a generalized pathway for the biosynthesis of a primary amine from a fatty acid precursor, a conceptual workflow is presented below. It is crucial to note that this is a hypothetical representation and does not specifically depict the synthesis of this compound from natural processes.

Caption: Hypothetical pathway for primary amine biosynthesis.

The Evolving Landscape of Docosan-1-amine Analogues: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Docosan-1-amine, a 22-carbon primary aliphatic amine, represents a foundational structure for the development of novel therapeutic agents. Its long lipophilic alkyl chain provides a unique scaffold that can be leveraged to modulate physicochemical properties and biological activity. This technical guide delves into the core aspects of this compound structural analogues, presenting key data, experimental methodologies, and a visual representation of the underlying scientific principles to aid in the advancement of drug discovery programs.

Core Structural Analogues and Biological Activity

The lipophilic nature of the docosyl chain is a critical determinant of biological activity, often facilitating membrane interaction and access to intracellular targets. Structural modifications of this compound can be broadly categorized into two main classes: variations in the alkyl chain and derivatization of the primary amine.

Alkyl Chain Analogues as Enzyme Inhibitors

The length of the alkyl chain is a crucial factor in the potency of long-chain amines as enzyme inhibitors. A notable example is the inhibition of dynamin GTPase, a key enzyme involved in endocytosis. Structure-activity relationship (SAR) studies have demonstrated a clear correlation between alkyl chain length and inhibitory activity.

| Compound | Structure | Chain Length | IC50 (µM)[1] |

| Decan-1-amine | CH3(CH2)9NH2 | C10 | > 500 |

| Dodecan-1-amine | CH3(CH2)11NH2 | C12 | 160 |

| Tetradecan-1-amine | CH3(CH2)13NH2 | C14 | 50 |

| Hexadecan-1-amine | CH3(CH2)15NH2 | C16 | 50 |

| Octadecan-1-amine | CH3(CH2)17NH2 | C18 | 50 |

Table 1: Inhibition of Dynamin GTPase by Long-Chain Primary Amines.

Further modification of the amine to a quaternary ammonium salt can enhance potency, as seen with myristyl trimethyl ammonium bromide (C14), which exhibits an IC50 of 3.15 µM[1]. This suggests that both the hydrophobic interactions of the alkyl chain and the charge of the head group contribute to target engagement.

N-Acyl-L-Amino Acid Analogues as Cytotoxic Agents

Derivatization of the primary amine of this compound with amino acids introduces chirality and the potential for hydrogen bonding interactions, opening avenues for developing agents with anticancer and antimicrobial properties. The choice of the amino acid and the length of the N-acyl chain can significantly influence biological activity. While specific data for N-docosyl-L-amino acid derivatives is limited in publicly accessible literature, studies on analogous long-chain N-acyl-L-phenylalanine derivatives demonstrate the potential of this class of compounds as cytotoxic agents.

| Compound | Structure | Cell Line | IC50 (µM) |

| N-Benzoyl-L-phenylalanine derivative | (Structure varies based on full compound) | Prostate Cancer (PC3) | 5.15 (at 24h) |

Table 2: Representative Cytotoxic Activity of a Long-Chain N-Acyl-L-Phenylalanine Derivative.

Experimental Protocols

Synthesis of Long-Chain Primary Amines

A common method for the synthesis of long-chain primary amines is the reduction of the corresponding nitrile.

Protocol: Synthesis of this compound from Docosanonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add docosanonitrile (1 equivalent).

-

Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to dissolve the nitrile under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (typically 1.5-2 equivalents) in the same anhydrous solvent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Extraction: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Dynamin GTPase Activity Assay

The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate released during GTP hydrolysis by dynamin.

Protocol: Malachite Green Assay for Dynamin GTPase Activity

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2.

-

Dynamin Solution: Prepare a stock solution of purified dynamin in the assay buffer.

-

GTP Solution: Prepare a stock solution of GTP in the assay buffer.

-

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a surfactant (e.g., Tween-20) in HCl.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer and the test compound (this compound analogue) at various concentrations.

-

Add the dynamin solution to each well and incubate for a short period at 37 °C.

-

Initiate the reaction by adding the GTP solution to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

After a short incubation for color development, measure the absorbance at approximately 620 nm using a plate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of phosphate.

-

Calculate the amount of phosphate released in each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Signaling Pathways and Logical Relationships

The inhibitory activity of long-chain amines on dynamin GTPase has direct implications for cellular processes that are dependent on endocytosis.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of molecules for drug discovery. The extensive hydrophobic chain provides a versatile anchor for membrane-associated targets, and the primary amine serves as a key point for derivatization to introduce diverse chemical functionalities. The examples of dynamin GTPase inhibition and the potential for cytotoxic activity through N-acyl amino acid conjugation highlight the broad therapeutic potential of this scaffold.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive investigation of the effects of chain length, branching, and unsaturation in the alkyl chain on a variety of biological targets.

-

Diverse Amine Derivatization: Exploration of a wider range of moieties to be conjugated to the amine group, including heterocyclic compounds, peptides, and small molecule drugs, to create novel bifunctional molecules.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these analogues exert their biological effects.

-

Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full potential of this unique structural class for the development of next-generation therapeutics.

References

The Biological Activity of Docosan-1-Amine: A Review of Currently Available Information

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosan-1-amine, a 22-carbon primary aliphatic amine, is a long-chain saturated fatty amine. While structurally related compounds, such as the fatty alcohol 1-docosanol, have well-documented biological activities, a comprehensive review of the existing scientific literature reveals a significant lack of specific data on the biological functions, mechanisms of action, and potential therapeutic applications of this compound itself. This technical guide aims to summarize the currently available information on this compound and highlight the knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

This compound, also known as docosylamine, is characterized by the chemical formula C22H47N[1]. It exists as a white powder and its fundamental properties are cataloged in various chemical databases[1][2][3]. A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H47N | [1] |

| Molecular Weight | 325.6 g/mol | [1] |

| CAS Number | 14130-06-4 | [1] |

| Appearance | White powder | [3] |

| Synonyms | Docosylamine, 1-Aminodocosane, n-Docosylamine | [1] |

Review of Biological Activity

A thorough search of the scientific literature did not yield specific studies detailing the biological activity of this compound. The majority of available information pertains to its chemical properties and commercial availability[1][2][3].

It is important to distinguish this compound from structurally related molecules that have been investigated for their biological effects:

-

1-Docosanol: This 22-carbon saturated aliphatic alcohol is the active ingredient in some over-the-counter antiviral medications. Its mechanism of action involves the inhibition of viral entry into host cells, particularly for lipid-enveloped viruses like Herpes Simplex Virus (HSV)[4][5].

-

Docosahexaenoic Acid (DHA): An omega-3 fatty acid, DHA is known to be a precursor to bioactive docosanoids like neuroprotectin D1 (NPD1)[6]. DHA and its derivatives are involved in complex signaling pathways that support synaptic function, resolve inflammation, and promote cell survival[6][7][8].

-

Other Long-Chain Alkenes: Compounds like 1-docosene have been reported to exhibit antibacterial activity[9][10].

While these related compounds offer a starting point for hypothesizing potential activities of long-chain aliphatic molecules, there is no direct evidence to suggest that this compound shares these properties. The functional group, in this case, a primary amine, plays a critical role in determining the biological activity of a molecule. Biogenic amines, which are structurally different from this compound, are known to be involved in a wide array of physiological processes as neurotransmitters and modulators of immune responses[11][12]. However, the biological roles of long-chain aliphatic amines remain largely unexplored.

Potential Areas for Future Research

The absence of data on the biological activity of this compound presents a clear opportunity for novel research. Based on the activities of structurally similar molecules, several avenues of investigation could be pursued:

-

Antimicrobial Activity: Given that other long-chain hydrocarbons and their derivatives have shown antibacterial and antifungal properties, screening this compound against a panel of pathogenic microbes would be a logical first step.

-

Antiviral Activity: Drawing parallels with 1-docosanol, investigating the potential of this compound to inhibit the entry and replication of enveloped viruses could be a fruitful area of research.

-

Cellular Signaling and Cytotoxicity: Examining the effects of this compound on various cell lines to determine its cytotoxicity and potential to modulate key signaling pathways would provide fundamental insights into its biological interactions.

-

Lipid Membrane Interactions: The long aliphatic chain of this compound suggests it may interact with cell membranes. Studies to investigate its effects on membrane fluidity, integrity, and the function of membrane-bound proteins could elucidate its mechanism of action at a molecular level.

Experimental Protocols and Data

Due to the lack of published research on the biological activity of this compound, there are no established experimental protocols or quantitative data to report at this time. Researchers interested in investigating this molecule would need to adapt and validate protocols from studies on other long-chain aliphatic compounds or amines[13][14].

Conclusion

References

- 1. 1-Docosanamine | C22H47N | CID 84218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. [논문]n‐Docosanol: Broad Spectrum Anti‐Viral Activity against Lipid‐enveloped Virusesa [scienceon.kisti.re.kr]

- 6. Endogenous signaling by omega-3 docosahexaenoic acid-derived mediators sustains homeostatic synaptic and circuitry integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a combination of docosahexaenoic acid and 1,4-phenylene bis(methylene) selenocyanate on cyclooxygenase 2, inducible nitric oxide synthase and beta-catenin pathways in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid: A positive modulator of Akt signaling in neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Docosan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for docosan-1-amine (CAS RN: 14130-06-4), a long-chain primary aliphatic amine. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white, powdery solid at room temperature.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H47N | [1][2][3][4] |

| Molecular Weight | 325.62 g/mol | [1][5] |

| CAS Number | 14130-06-4 | [1][2][3][4] |

| Appearance | White powder | [1] |

| Purity | 98% | [1] |

| EC Number | 237-982-7 | [2][5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Hazard Identification

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is a warning signal word.[4]

First-Aid Measures

In the event of exposure to this compound, the following first-aid procedures should be followed promptly.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Seek medical attention.[5] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize the risks associated with this compound.

-

Handle in a well-ventilated area.[5]

-

Wear suitable protective clothing.[5]

-

Avoid contact with skin and eyes.[5]

-

Prevent the formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[5]

| PPE Category | Recommendations |

| Respiratory Protection | A respirator may be necessary in confined or poorly ventilated areas to prevent inhalation of vapors.[6] |

| Hand Protection | Wear chemical-impermeable gloves.[5] |

| Eye Protection | Use safety goggles to protect against splashes and dust.[6] |

| Body Protection | Wear appropriate protective clothing to prevent skin contact.[6] |

Accidental Release Measures

In the event of a spill, the following procedures should be implemented:

-

Personal Precautions:

-

Avoid dust formation.[5]

-

Avoid breathing vapors, mist, or gas.[5]

-

Avoid contact with skin and eyes.[5]

-

Use personal protective equipment, including chemical-impermeable gloves.[5]

-

Ensure adequate ventilation.[5]

-

Remove all sources of ignition.[5]

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]

-

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: No data is available regarding specific hazards arising from the chemical.[5]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of Docosan-1-amine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of docosan-1-amine, a long-chain primary amine with applications in various research and development sectors, including materials science and pharmaceutical development. The protocol is based on the industrially relevant "Nitrile Process," which involves a two-step synthesis starting from docosanoic acid.

I. Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Nitrilation: Docosanoic acid is converted to docosanonitrile by reacting it with ammonia at high temperatures in the presence of a metal oxide catalyst.

-

Hydrogenation: The resulting docosanonitrile is then reduced to this compound via catalytic hydrogenation.

This method is a well-established route for the production of fatty amines.[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Step 1: Nitrilation of Docosanoic Acid | Step 2: Hydrogenation of Docosanonitrile |

| Starting Material | Docosanoic Acid | Docosanonitrile |

| Primary Reagent | Anhydrous Ammonia (gas) | Hydrogen (gas) |

| Catalyst | Zinc Oxide (ZnO) | Raney Nickel (slurry in a suitable solvent) |

| Solvent | None (neat reaction) | Ethanol or similar alcohol |

| Temperature | >250 °C | 60 - 150 °C |

| Pressure | Atmospheric to slightly elevated | 10 - 50 bar |

| Reaction Time | 2 - 4 hours | 2 - 5 hours |

| Typical Yield | >90% | >90% |

III. Detailed Experimental Protocols

Safety Precautions: This synthesis involves high temperatures, high pressures, and flammable gases. All steps should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrogenation step should be conducted behind a blast shield.

Step 1: Synthesis of Docosanonitrile from Docosanoic Acid

This protocol is based on the general "Nitrile Process" for converting fatty acids to fatty nitriles.[1]

Materials and Reagents:

-

Docosanoic acid (C22H44O2)

-

Zinc oxide (ZnO), catalyst

-

Anhydrous ammonia (gas)

-

Nitrogen (gas)

-

Three-neck round-bottom flask equipped with a gas inlet, a condenser, and a mechanical stirrer.

-

Heating mantle with temperature controller.

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the three-neck round-bottom flask, add docosanoic acid and zinc oxide (typically 1-5% by weight of the fatty acid).

-

Inerting the System: Purge the system with nitrogen gas for 15-20 minutes to remove any air and moisture.

-

Heating: Begin heating the flask with stirring. The docosanoic acid will melt (melting point ~80°C). Continue to heat to the reaction temperature of >250 °C.

-

Ammonia Addition: Once the reaction temperature is stable, switch the gas flow from nitrogen to a steady stream of anhydrous ammonia. The ammonia gas is bubbled through the molten fatty acid. Water will be formed as a byproduct and will be removed through the condenser.

-

Reaction Monitoring: The reaction progress can be monitored by taking small samples periodically and analyzing for the disappearance of the carboxylic acid peak and the appearance of the nitrile peak using Infrared (IR) spectroscopy.

-

Completion and Cooldown: Once the reaction is complete (typically after 2-4 hours), stop the ammonia flow and switch back to nitrogen. Allow the reactor to cool to room temperature under the nitrogen atmosphere.

-

Purification: The crude docosanonitrile can be purified by vacuum distillation.

Step 2: Hydrogenation of Docosanonitrile to this compound

This protocol is based on the catalytic hydrogenation of long-chain nitriles.[2][3] The presence of ammonia during hydrogenation is crucial to suppress the formation of secondary and tertiary amines.

Materials and Reagents:

-

Docosanonitrile

-

Raney Nickel (50% slurry in water or another suitable solvent)

-

Ethanol (anhydrous)

-

Anhydrous ammonia (gas or liquid)

-

Hydrogen (gas)

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

Procedure:

-

Catalyst Preparation: Carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water. This should be done carefully as Raney Nickel can be pyrophoric.

-

Charging the Autoclave: In the autoclave, combine the docosanonitrile and the washed Raney Nickel catalyst in anhydrous ethanol. The catalyst loading is typically 5-10% by weight of the nitrile.

-

Ammonia Addition: Add a source of ammonia to the autoclave. This can be done by bubbling anhydrous ammonia gas through the mixture or by adding a solution of ammonia in ethanol. The presence of ammonia enhances the selectivity for the primary amine.

-

Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen to ensure all air is removed.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar) and begin heating to the reaction temperature (e.g., 100-150°C) with vigorous stirring.

-

Reaction: Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 2-5 hours). The progress of the reaction can be monitored by the uptake of hydrogen.

-

Cooldown and Depressurization: Once the hydrogen uptake ceases, stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Purge the autoclave with nitrogen. The reaction mixture can then be filtered to remove the Raney Nickel catalyst. The filtration should be done carefully, keeping the catalyst wet with solvent to prevent it from becoming pyrophoric.

-

Purification: The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or vacuum distillation.

IV. Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Formulation of Lipid Nanoparticles using Docosan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction